(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
CAS No.: 117106-19-1
Cat. No.: VC0554372
Molecular Formula: C16H23NO5
Molecular Weight: 309,37 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117106-19-1 |
|---|---|
| Molecular Formula | C16H23NO5 |
| Molecular Weight | 309,37 g/mole |
| IUPAC Name | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
| Standard InChI | InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)19)17(4)15(20)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1 |
| SMILES | CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Basic Properties
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid (CAS No.: 117106-19-1) is classified as an α-amino acid derivative featuring both an amino group and a carboxylic acid group. This compound is primarily used in research contexts, particularly in organic synthesis and biochemical investigations due to its distinctive structural features.
Chemical Identifiers and Physical Properties
The compound is characterized by the following identifiers and properties:
| Property | Value |
|---|---|
| Chemical Name | (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
| CAS Number | 117106-19-1 |
| Molecular Formula | C16H23NO5 |
| Molecular Weight | 309.37 g/mol |
| Canonical SMILES | CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
| Isomeric SMILES | CC(C)(C)OCC@@HN(C)C(=O)OCC1=CC=CC=C1 |
| InChI | InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)19)17(4)15(20)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1 |
Table 1: Chemical identifiers and physical properties of (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Structural Features and Stereochemistry
The structural architecture of this compound reveals several key functional groups that contribute to its chemical behavior and potential applications.
Key Structural Elements
The compound contains the following structural components:
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An N-methylated amino group protected by a phenylmethoxycarbonyl (also known as benzyloxycarbonyl or Cbz) group
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A carboxylic acid moiety
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A primary alcohol group protected by a tert-butyl (2-methylpropan-2-yl) ether
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A defined stereocenter at the C-2 position with (S) configuration
This particular arrangement of functional groups allows for selective chemical modifications, making the compound valuable in multi-step organic syntheses.
Stereochemical Significance
Synthesis Methodologies
The synthesis of (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid requires precise control of reaction conditions and typically involves multiple steps to achieve the desired product with high purity and correct stereochemistry.
General Synthetic Approaches
Synthesis of this compound typically involves various organic reactions common to amino acid and carboxylic acid chemistry. These methods require careful control of parameters including:
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Temperature regulation
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Appropriate solvent selection
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Precise reaction timing
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Potentially catalyst-assisted coupling processes
The starting material for synthesis often derives from naturally occurring amino acids, particularly serine derivatives, which already possess the required (S) stereochemistry at the alpha carbon position.
Synthetic Pathway Components
A typical synthetic route would involve several key transformations:
| Step | Transformation | Purpose |
|---|---|---|
| 1 | Protection of amino group | Installation of phenylmethoxycarbonyl (Cbz) group |
| 2 | N-methylation | Introduction of N-methyl functionality |
| 3 | Alcohol protection | Addition of tert-butyl ether group |
| 4 | Carboxylic acid manipulation | Potential esterification and subsequent hydrolysis |
| 5 | Purification | Isolation of the target compound |
Table 2: Key steps in the synthesis of (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Chemical Reactivity and Reactions
The chemical behavior of (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is governed by its functional groups, each capable of participating in distinct chemical transformations.
Primary Reaction Pathways
This compound can undergo several types of chemical reactions typical of amino acids and carboxylic acids:
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Carboxylic Acid Reactions:
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Esterification reactions to form esters
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Amidation to form amide bonds
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Salt formation with bases
-
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Protected Amino Group Reactions:
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Selective deprotection of the phenylmethoxycarbonyl group under specific conditions
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Further functionalization of the nitrogen atom
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Protected Alcohol Reactions:
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Deprotection of the tert-butyl ether group (typically under acidic conditions)
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Subsequent functionalization of the revealed hydroxyl group
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Understanding these reaction pathways is essential for developing synthetic routes for pharmaceuticals or biochemical applications, as they allow for selective modification of the molecule.
Characterization Techniques
Accurate structural confirmation and purity assessment of (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid require sophisticated analytical techniques.
Spectroscopic and Analytical Methods
Several complementary analytical approaches are typically employed:
| Technique | Information Provided | Key Features |
|---|---|---|
| NMR Spectroscopy | Structural confirmation, stereochemistry assessment | 1H and 13C NMR provide information about hydrogen and carbon environments |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Helps identify the compound and assess purity |
| IR Spectroscopy | Functional group identification | Reveals carboxylic acid, amide, and ether functionalities |
| Elemental Analysis | Empirical formula verification | Confirms percentage composition of elements |
| HPLC | Purity assessment | Quantifies the presence of impurities or isomers |
Table 3: Analytical techniques used for characterization of (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
These characterization techniques are essential for confirming the structure and purity of the compound during synthesis and before application in further research.
Applications in Research and Development
The unique structural features of (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid make it valuable across multiple research domains.
Pharmaceutical Applications
In pharmaceutical research, this compound serves multiple functions:
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Building Block for Drug Synthesis: Its protected functional groups allow for selective modification in complex multi-step syntheses
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Pharmacological Studies: The compound can be used to investigate structure-activity relationships
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Enzyme Inhibitor Development: Its unique structure could interact with enzyme active sites in ways that might lead to new therapeutic agents
Peptide Chemistry Applications
The compound has significant relevance in peptide chemistry:
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Modified Amino Acid Component: Can be incorporated into peptides to modify their properties
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Peptide Backbone Modification: The N-methyl group can alter peptide conformation and stability
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Protection Strategy Model: Demonstrates effective protecting group strategies in complex peptide synthesis
Synthetic Organic Chemistry Applications
Beyond its direct applications, the compound serves as a model for:
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Stereoselective Synthesis: Demonstrates methods for maintaining stereochemical integrity
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Orthogonal Protection Strategies: Shows how different protecting groups can be manipulated independently
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Functional Group Compatibility: Illustrates compatible functional group arrangements for complex syntheses
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